molecular formula C16H27ClN2O2 B4802715 [2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride

[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride

Cat. No.: B4802715
M. Wt: 314.8 g/mol
InChI Key: DGCRZBFBHMBESU-UHFFFAOYSA-N
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Description

[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a dimethylamino group, a methyl group, and a propan-2-yl group attached to a phenyl ring, along with a dimethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways.

Medicine

In medicine, [2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • [2-(dimethylamino)methyl]pyridin-3-yl dimethylcarbamate dihydrochloride
  • Poly [2-(dimethylamino) ethyl methacrylate]

Uniqueness

Compared to similar compounds, [2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-11(2)13-9-8-12(3)14(10-17(4)5)15(13)20-16(19)18(6)7;/h8-9,11H,10H2,1-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCRZBFBHMBESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)N(C)C)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride
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[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride
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[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride
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[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride
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[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride
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[2-[(dimethylamino)methyl]-3-methyl-6-propan-2-ylphenyl] N,N-dimethylcarbamate;hydrochloride

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